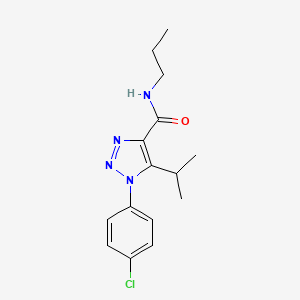![molecular formula C17H16FNO4 B2805767 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-fluorobenzamide CAS No. 1790710-95-0](/img/structure/B2805767.png)
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-fluorobenzamide, also known as DBIBF, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects and may be useful in understanding certain mechanisms of action.
Aplicaciones Científicas De Investigación
Application in Antibacterial Research
Specific Scientific Field
This application falls under the field of Microbiology and Pharmaceutical Sciences .
Summary of the Application
The compound has been used in the synthesis of new antibacterial agents that combine sulfonamide and benzodioxane fragments in their framework .
Methods of Application or Experimental Procedures
The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The antibacterial potential of these molecules was ascertained by biofilm inhibition study against Escherichia coli and Bacillus subtilis .
Results or Outcomes
The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains . According to the hemolytic study, most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .
Application in Enzyme Inhibition Research
Specific Scientific Field
This application falls under the field of Biochemistry and Pharmaceutical Sciences .
Summary of the Application
The compound has been studied for its potential to inhibit cholinestrases and lipoxygenase enzymes .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this research are not detailed in the available resources.
Results or Outcomes
The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .
Application in Anti-Inflammatory Research
Specific Scientific Field
This application falls under the field of Pharmacology and Medicinal Chemistry .
Summary of the Application
The compound has been studied for its potential anti-inflammatory properties .
Results or Outcomes
The results of these studies are not explicitly mentioned in the available resources.
Application in Adrenergic Antagonist Synthesis
Specific Scientific Field
This application falls under the field of Pharmaceutical Sciences and Medicinal Chemistry .
Summary of the Application
The compound has been used in the synthesis of stereoisomers which were evaluated as α- and β- adrenergic antagonists .
Results or Outcomes
Application in Chemical Structure Analysis
Specific Scientific Field
This application falls under the field of Chemistry and Chemical Analysis .
Summary of the Application
The compound has been used in the analysis of chemical structures .
Results or Outcomes
Application in Synthesis of Carboxylic Acid Compounds
Specific Scientific Field
This application falls under the field of Organic Chemistry and Medicinal Chemistry .
Summary of the Application
The compound has been used in the synthesis of carboxylic acid compounds containing benzo-1,4-dioxane (2,3-dihydro-1,4-benzodioxin) subunit .
Propiedades
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c18-13-3-1-2-12(8-13)17(21)19-10-14(20)11-4-5-15-16(9-11)23-7-6-22-15/h1-5,8-9,14,20H,6-7,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVHUOQVQVKLLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydrocinnolin-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2805686.png)



![1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2805691.png)








